N-(4-chlorophenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide
Description
N-(4-Chlorophenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a pyrazine core substituted with a 4-phenylpiperazine moiety and linked via a sulfanyl-acetamide bridge to a 4-chlorophenyl group. This structure combines pharmacologically relevant motifs: the phenylpiperazine group is associated with receptor binding (e.g., dopamine and serotonin receptors) , the pyrazine ring contributes to π-π stacking interactions, and the chlorophenyl group enhances lipophilicity and metabolic stability .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5OS/c23-17-6-8-18(9-7-17)26-20(29)16-30-22-21(24-10-11-25-22)28-14-12-27(13-15-28)19-4-2-1-3-5-19/h1-11H,12-16H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZDSWORMQFKNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=CN=C3SCC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-chlorophenylamine, phenylpiperazine, and pyrazinylsulfanyl derivatives. These intermediates are then subjected to coupling reactions under controlled conditions to form the final compound. Common reagents used in these reactions include chlorinating agents, coupling catalysts, and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(4-chlorophenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide is studied for its unique structural properties and reactivity. It may serve as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound could be investigated for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its structural features may allow it to bind to specific biological targets.
Medicine
In medicine, the compound may be explored for its pharmacological properties. It could be a candidate for drug development, particularly if it exhibits activity against certain diseases or conditions.
Industry
In industrial applications, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide would depend on its specific interactions with molecular targets. It may bind to receptors, enzymes, or other proteins, modulating their activity and triggering downstream effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Variations
- Key Insight : Replacing pyrazine with pyrimidine (as in Compound I) alters hydrogen-bonding patterns and molecular planarity, affecting crystallinity and solubility . The methoxy substituent in the analog improves solubility compared to the chloro group .
Substituent Effects on Pharmacological Properties
- Synthesis Note: Chloroacetylation followed by S-alkylation is a common route for sulfanyl-acetamide derivatives (e.g., ), while chalcone-based methods () offer modularity for acryloyl substitutions.
Crystallographic and Conformational Analysis
- Structural Insight : The dihedral angle between aromatic rings influences molecular rigidity and packing efficiency. Smaller angles (e.g., 42.25° in Compound I) favor planar conformations, while larger angles (e.g., 59–62° in Compound II) enhance three-dimensional stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
